4-(M-tolyl)piperazine-1-sulfonamide
Description
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-(3-methylphenyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c1-10-3-2-4-11(9-10)13-5-7-14(8-6-13)17(12,15)16/h2-4,9H,5-8H2,1H3,(H2,12,15,16) |
InChI Key |
KZCSVJHVCLDEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 4-(m-Tolyl)piperazine-1-sulfonamide
Direct Sulfonylation of m-Tolylpiperazine
The most straightforward approach involves sulfonylation of pre-synthesized m-tolylpiperazine.
Synthesis of m-Tolylpiperazine
Methodology :
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of m-bromotoluene with piperazine using Xantphos as a ligand and Cs₂CO₃ as a base.
$$ \text{Piperazine} + \text{m-Bromotoluene} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3, \text{Toluene}} \text{m-Tolylpiperazine} $$ - Ullmann Coupling : Copper iodide-mediated reaction with ethylenediamine ligand in DMSO at 100°C.
Optimization :
- Yields improve with excess piperazine (2.5 equiv) and prolonged reaction times (24–48 h).
- Purification via column chromatography (CH₂Cl₂:MeOH, 9:1) yields m-tolylpiperazine as a white solid (mp 112–115°C).
Sulfonylation Reaction
Procedure :
- m-Tolylpiperazine (1 equiv) is dissolved in anhydrous THF under nitrogen.
- Sulfamoyl chloride (1.2 equiv) is added dropwise at 0°C.
- Triethylamine (2 equiv) is introduced to scavenge HCl, followed by stirring at room temperature for 12 h.
- The product is isolated via filtration and recrystallized from ethanol (Yield: 68–72%).
Characterization :
Stepwise Protection-Sulfonylation Strategy
To avoid bis-sulfonylation, a protective group approach ensures regioselectivity.
Sulfonylation
As in Section 2.1.2, yielding 4-(m-tolyl)piperazine-1-sulfonamide with 78–82% yield after HPLC purification.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonylation | 68–72 | 95 | One-pot, minimal steps | Risk of bis-sulfonylation |
| Protection Approach | 78–82 | 98 | High regioselectivity | Additional protection/deprotection steps |
| SNAr | 55–60 | 90 | Compatible with electron-deficient aryls | Requires activated substrates |
Characterization and Validation
Spectroscopic Data
Applications and Derivatives
4-(m-Tolyl)piperazine-1-sulfonamide serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
4-(M-tolyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(M-tolyl)piperazine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anti-diabetic properties and potential use in treating type 2 diabetes.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(M-tolyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased insulin secretion and decreased blood glucose levels . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The m-tolyl group (electron-donating methyl) in the target compound may enhance aromatic π-π stacking compared to electron-withdrawing groups like trifluoromethyl (e.g., Compound 3e, Ev1) .
- Solubility : Methoxy (Ev15) and hydroxypyrimidine (JHX-1) substituents increase hydrophilicity, whereas m-tolyl and trifluoromethyl groups favor lipophilicity .
- Synthetic Flexibility : Piperazine sulfonamides are often synthesized via sulfonyl chloride reactions (Ev9) or click chemistry (Ev6), allowing modular substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
